[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol
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Overview
Description
[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a heterocyclic compound featuring a pyrazole ring substituted with an aminophenyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves the reaction of a suitable pyrazole precursor with a brominating agent and an aminophenyl derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanone.
Reduction: Formation of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanamine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-bromophenyl)-4-aminopyrazole]
- [3-(4-aminophenyl)-4-chloropyrazole]
- [3-(4-aminophenyl)-4-iodopyrazole]
Uniqueness
Compared to similar compounds, [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-1-3-7(12)4-2-6/h1-4,15H,5,12H2,(H,13,14) |
InChI Key |
MZZKOLTXFKVBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CO)N |
Origin of Product |
United States |
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